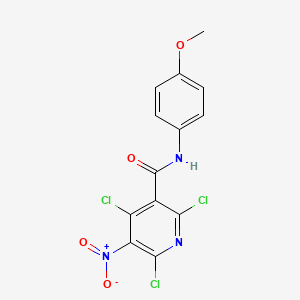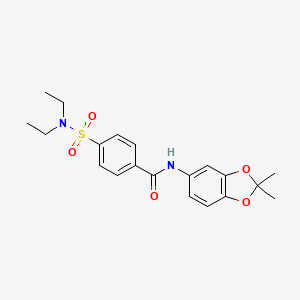![molecular formula C8H10N4O2 B14946977 6-Amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14946977.png)
6-Amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3,4-diaminopyridine with ethyl acetoacetate under reflux conditions can yield the desired pyrrolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can be employed to improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-amino-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
6-amino-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-amino-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular pathways involved include the disruption of CDK/cyclin complexes, which are crucial for cell division .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK inhibitor.
Pyrimido[4,5-d]pyrimidine: Exhibits antiviral and anticancer properties.
Uniqueness
6-amino-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDKs selectively makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C8H10N4O2 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
6-amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N4O2/c1-10-6-4-12(9)3-5(6)7(13)11(2)8(10)14/h3-4H,9H2,1-2H3 |
InChI Key |
DYGPURIFSWAVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C=C2C(=O)N(C1=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6,7-Dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]hydrazinecarboxamide](/img/structure/B14946895.png)
![Methyl [3-(3-chlorophenyl)-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B14946910.png)
![12-(3,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B14946917.png)
![Methyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-[(5-methyl-2-pyridyl)amino]propanoate](/img/structure/B14946918.png)
![N'-({[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-2-methylbenzohydrazide](/img/structure/B14946925.png)

![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B14946944.png)
![10-(4-chlorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B14946946.png)
![5H-1,2,3-Dithiazole, 4-chloro-5-[2-(hydroxymethyl)phenylimino]-](/img/structure/B14946952.png)
![Methyl 4-{[(4-bromophenyl)(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methyl]amino}benzoate](/img/structure/B14946961.png)
![4-(methylamino)-3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14946963.png)

![1,7,7-Trimethyl-2-(phenylethynyl)bicyclo[2.2.1]hept-2-yl benzoate](/img/structure/B14946980.png)
![Methyl 4-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14946983.png)
